molecular formula C18H30O6 B13386266 (1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol

(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol

Cat. No.: B13386266
M. Wt: 342.4 g/mol
InChI Key: DFWHMBZZFDLOTN-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro-linked dioxaspirodecane rings attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is defined by the (1S,2S) and ® configurations, which play a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the spirocyclization of suitable diol precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: can be compared with other spirocyclic compounds and diols:

    Similar Compounds: Examples include spiro[4.5]decanes, spirocyclic diols, and other stereochemically defined organic molecules.

    Uniqueness: The unique combination of spirocyclic rings and stereochemistry distinguishes this compound from others. Its specific configuration and functional groups confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

1,2-bis(1,4-dioxaspiro[4.5]decan-3-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHMBZZFDLOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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